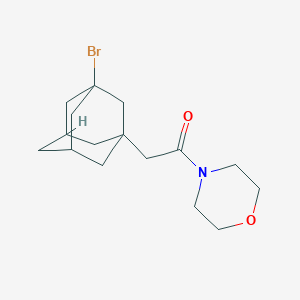![molecular formula C29H31N5O2S2 B12156351 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12156351.png)
2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an intriguing member of the pyrido[1,2-a]pyrimidin-4-one family. Its chemical structure features a benzylpiperazine moiety, a thiazolidinone ring, and a pyrido[1,2-a]pyrimidine core. Researchers have identified it as a potent and selective activator of the M2 isoform of pyruvate kinase (PKM2), which plays a crucial role in tumor metabolism .
Preparation Methods
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Research efforts are ongoing to optimize its synthesis for potential therapeutic applications.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially affecting its pharmacological properties.
Reduction: Reduction reactions could modify its functional groups.
Substitution: Substitution reactions may occur at various positions.
Thionyl chloride (SOCl₂): Used for cyclization and chlorination.
Base (e.g., NaOH): For deprotonation and condensation reactions.
Various catalysts: To facilitate specific transformations.
Major Products:: The major products depend on the reaction conditions and the specific functional groups targeted. Further research is needed to elucidate these products.
Scientific Research Applications
Chemistry::
PKM2 Activation: As mentioned earlier, this compound activates PKM2, making it a potential target for antitumor therapy.
Cancer Research: Investigating its effects on tumor metabolism and growth.
Metabolic Regulation: Understanding its impact on glycolysis and energy production.
Drug Development: Exploring its potential as a lead compound for novel anticancer drugs.
Mechanism of Action
The compound’s mechanism of action involves binding to PKM2, promoting its active tetrameric form. This activation enhances glycolysis and supports tumor cell proliferation. Further studies are needed to unravel the precise molecular pathways involved.
Comparison with Similar Compounds
While this compound is unique due to its specific binding mode to PKM2, other related pyrido[1,2-a]pyrimidin-4-ones exist. Notable examples include 2-(4-benzylpiperazin-1-yl)-6-methyl-5-(2-phenoxyethyl)pyrimidin-4(3H)-one and 2-(4-benzylpiperazin-1-yl)-6-methyl-5-(2-(m-tolyloxy)ethyl)pyrimidin-4(3H)-one .
Properties
Molecular Formula |
C29H31N5O2S2 |
|---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H31N5O2S2/c1-20-11-12-25-30-26(32-15-13-31(14-16-32)19-21-7-3-2-4-8-21)23(27(35)33(25)18-20)17-24-28(36)34(29(37)38-24)22-9-5-6-10-22/h2-4,7-8,11-12,17-18,22H,5-6,9-10,13-16,19H2,1H3/b24-17- |
InChI Key |
JAVQTLDPNYGVMZ-ULJHMMPZSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)CC6=CC=CC=C6)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)CC6=CC=CC=C6)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12156269.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12156270.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-fluorophenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12156277.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12156289.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B12156294.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12156295.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B12156298.png)
![4-phenyl-N-[3-(pyridin-4-ylcarbamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B12156299.png)

![N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12156310.png)
![ethyl 2-{[3-(4-methylpiperidino)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12156319.png)

![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12156335.png)
![N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine](/img/structure/B12156347.png)
